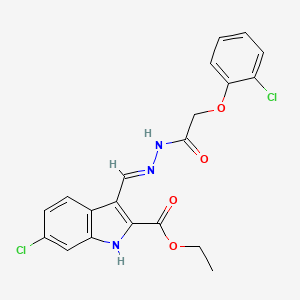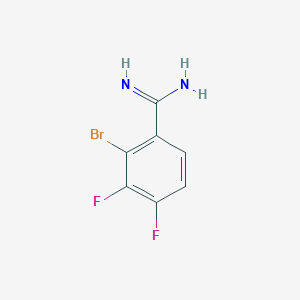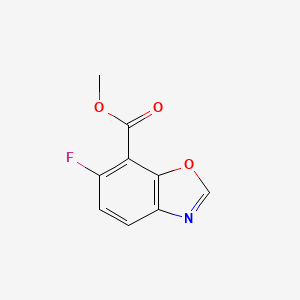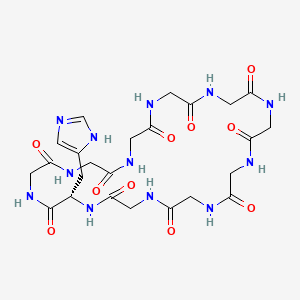
(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone is a complex macrocyclic compound featuring an imidazole ring and multiple amide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole derivative, followed by the formation of the macrocyclic structure through a series of condensation reactions. Key steps include:
Imidazole Derivative Preparation: The imidazole ring is synthesized via cyclization reactions involving glyoxal and ammonia or primary amines under acidic conditions.
Macrocycle Formation: The macrocyclic structure is formed through a series of amide bond formations. This involves the reaction of the imidazole derivative with a linear polyamine precursor in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers for peptide bond formation and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide bonds can be achieved using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, particularly at the 2-position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I)
Major Products Formed
Oxidation: Formation of imidazole N-oxides
Reduction: Conversion of amide bonds to amines
Substitution: Alkylated imidazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is exploited in catalysis and materials science.
Biology
In biological research, this compound is studied for its potential as a drug delivery vehicle. Its macrocyclic structure allows for the encapsulation of small molecules, making it a candidate for targeted drug delivery systems.
Medicine
Medically, the compound is investigated for its antimicrobial properties. The imidazole ring is known for its activity against various pathogens, and the macrocyclic structure enhances its stability and bioavailability.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclam (1,4,8,11-tetraazacyclotetradecane): A smaller macrocyclic compound with similar coordination properties.
Cyclen (1,4,7,10-tetraazacyclododecane): Another macrocyclic compound used in coordination chemistry and medical applications.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelating agent in radiopharmaceuticals.
Uniqueness
(S)-3-((1H-Imidazol-5-yl)methyl)-1,4,7,10,13,16,19,22,25,28-decaazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decaone is unique due to its larger macrocyclic structure, which provides enhanced stability and the ability to encapsulate larger molecules compared to smaller macrocycles like cyclam and cyclen. This makes it particularly valuable in applications requiring robust and versatile molecular frameworks.
Eigenschaften
Molekularformel |
C24H34N12O10 |
|---|---|
Molekulargewicht |
650.6 g/mol |
IUPAC-Name |
(3S)-3-(1H-imidazol-5-ylmethyl)-1,4,7,10,13,16,19,22,25,28-decazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decone |
InChI |
InChI=1S/C24H34N12O10/c37-15-3-26-16(38)4-28-18(40)6-30-20(42)8-32-22(44)10-34-24(46)14(1-13-2-25-12-35-13)36-23(45)11-33-21(43)9-31-19(41)7-29-17(39)5-27-15/h2,12,14H,1,3-11H2,(H,25,35)(H,26,38)(H,27,37)(H,28,40)(H,29,39)(H,30,42)(H,31,41)(H,32,44)(H,33,43)(H,34,46)(H,36,45)/t14-/m0/s1 |
InChI-Schlüssel |
QBXWVFFTBQFJDZ-AWEZNQCLSA-N |
Isomerische SMILES |
C1C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N1)CC2=CN=CN2 |
Kanonische SMILES |
C1C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N1)CC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


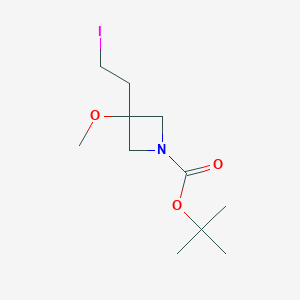
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)
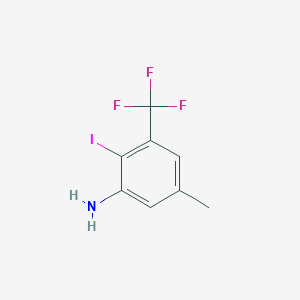
![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)

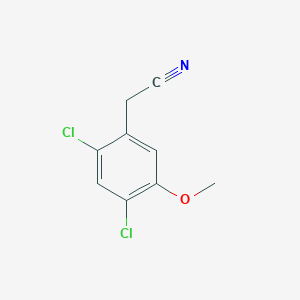

![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)


![6-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B12852054.png)
